An In-depth Technical Guide to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (CAS 2098057-76-0): A Scaffold for Neurological and Oncological Drug Discovery
An In-depth Technical Guide to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine (CAS 2098057-76-0): A Scaffold for Neurological and Oncological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, a novel heterocyclic compound with significant potential in medicinal chemistry. While specific experimental data for this exact molecule is limited in publicly available literature, this document synthesizes information from structurally related compounds to offer a robust framework for its investigation. We will delve into its chemical architecture, predictive physicochemical properties, synthetic pathways, potential pharmacological applications, and detailed experimental protocols for its characterization. The insights provided herein are intended to empower researchers to unlock the therapeutic promise of this and similar chemical entities.
Molecular Architecture and Physicochemical Landscape
The structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine features a saturated five-membered nitrogen heterocycle, the pyrrolidine ring, which is a prevalent scaffold in numerous biologically active compounds.[1] This core structure offers a three-dimensional geometry that can effectively explore pharmacophore space.[1] The key substituents, a 3-ethoxyphenyl group at the 4-position and a primary amine at the 3-position, are crucial determinants of its potential biological activity and physicochemical properties.
Predicted Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). In the absence of direct experimental data, computational models provide valuable initial assessments.
| Property | Predicted Value/Range | Significance in Drug Discovery |
| Molecular Weight | ~220.3 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| pKa (Acid Dissociation Constant) | Basic (amine): 8.5 - 9.5 | The primary amine is expected to be protonated at physiological pH, influencing solubility and receptor interactions. |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthetic Strategies: Accessing the 4-Aryl-pyrrolidin-3-amine Scaffold
The synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine can be approached through several established methods for constructing substituted pyrrolidine rings. The choice of synthetic route will depend on factors such as stereochemical control, scalability, and the availability of starting materials.
Key Synthetic Approaches
A common and effective method for the synthesis of 4-aryl-pyrrolidines is through a [3+2] cycloaddition reaction.[2] This approach involves the reaction of an azomethine ylide with a suitable dipolarophile.
Another viable strategy involves the construction of the pyrrolidine ring through intramolecular cyclization of a linear precursor. For instance, a suitably substituted butenylamine can undergo cyclization to form the desired pyrrolidine ring. Subsequent functional group interconversions would then be required to install the amine at the 3-position.
The synthesis of related 3-amino-4-aryl-pyrrolidin-2-one derivatives has been reported, which could serve as precursors to the target molecule through reduction of the carbonyl group.[3]
Conceptual Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.
Potential Pharmacological Applications
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and effects on the central nervous system (CNS).[4][5] The specific substitution pattern of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine suggests several promising avenues for therapeutic investigation.
Central Nervous System (CNS) Activity
The presence of the 4-phenylpyrrolidine moiety is a common feature in compounds targeting CNS receptors. For instance, derivatives of 3-pyrrolidine-indole have been investigated as selective 5-HT2A receptor modulators for the potential treatment of mental disorders.[6] Furthermore, 4-phenylpyrrolidone derivatives have shown anticonvulsant and nootropic activity.[7] The ethoxy group on the phenyl ring can influence lipophilicity and potentially enhance blood-brain barrier penetration, making this compound an interesting candidate for neurological drug discovery.[8]
Oncology
Pyrrolidine-containing compounds have demonstrated significant potential as anticancer agents.[1][9] The mechanism of action for such compounds can vary widely, from inhibition of specific kinases to induction of apoptosis. The structural motifs present in 4-(3-Ethoxyphenyl)pyrrolidin-3-amine warrant its evaluation in various cancer cell lines.
Other Potential Applications
The versatility of the pyrrolidine scaffold extends to other therapeutic areas, including antiviral and antimicrobial applications.[4][5]
Experimental Protocols for Characterization and Evaluation
A systematic and rigorous experimental evaluation is essential to elucidate the physicochemical properties, biological activity, and safety profile of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.
Physicochemical Property Determination
4.1.1. Determination of pKa by Potentiometric Titration
-
Principle: This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.[10]
-
Protocol:
-
Prepare a standard solution of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Record the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
4.1.2. Determination of logP by Shake-Flask Method
-
Principle: This classic method determines the partition coefficient of a compound between two immiscible phases, typically n-octanol and water.
-
Protocol:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro Biological Evaluation
4.2.1. Cytotoxicity Assessment using MTT Assay
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Caption: Workflow for assessing cytotoxicity using the MTT assay.
4.2.2. CNS Receptor Binding Assay (Radioligand Binding)
-
Principle: This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.[6]
-
Protocol:
-
Prepare cell membranes or tissue homogenates expressing the target receptor (e.g., 5-HT2A).
-
Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-ketanserin) and varying concentrations of the test compound.
-
After incubation, separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
In Vivo Evaluation
4.3.1. Assessment of CNS Penetration
-
Principle: In vivo models in rodents are used to determine the ability of a compound to cross the blood-brain barrier.[12]
-
Protocol:
-
Administer the test compound to rodents (e.g., rats or mice) via a relevant route (e.g., oral or intravenous).
-
At various time points, collect blood and brain tissue samples.
-
Process the samples and quantify the concentration of the compound in both plasma and brain homogenate using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the brain-to-plasma concentration ratio (Kp) to assess the extent of brain penetration.
-
4.3.2. In Vivo Models for Neurological Disorders
-
Principle: Various animal models are available to study the efficacy of compounds in treating neurological disorders.[13][14][15] For example, a pentylenetetrazole (PTZ)-induced seizure model can be used to assess anticonvulsant activity.
-
Protocol (PTZ-induced Seizure Model):
-
Administer the test compound or vehicle to a group of animals.
-
After a predetermined time, administer a convulsive dose of PTZ.
-
Observe the animals for the onset and severity of seizures.
-
Record parameters such as the latency to the first seizure and the duration of seizures.
-
Compare the results between the compound-treated and vehicle-treated groups to determine the anticonvulsant efficacy.
-
Safety and Toxicological Considerations
Early assessment of a compound's safety profile is crucial. The pyrrolidine moiety, while common in pharmaceuticals, can be susceptible to metabolism by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates.[16] Therefore, in vitro metabolism studies using liver microsomes and in vivo toxicity studies are essential components of the preclinical development of any pyrrolidine-containing compound. General safety data sheets for related aminopyrrolidine derivatives indicate potential for skin and eye irritation, and toxicity if swallowed or inhaled.[17][18]
Conclusion and Future Directions
4-(3-Ethoxyphenyl)pyrrolidin-3-amine represents a promising chemical scaffold with the potential for development into novel therapeutics, particularly in the areas of neurology and oncology. The structural features of this molecule suggest a favorable profile for oral bioavailability and CNS penetration. This guide provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound and its analogs. Future research should focus on the stereoselective synthesis of the different isomers of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, as stereochemistry often plays a critical role in biological activity.[1] A thorough investigation of its mechanism of action and a comprehensive ADME and toxicology profiling will be essential for its advancement as a clinical candidate.
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